molecular formula C8H10N2O2 B1591592 Ethyl 5-methylpyrazine-2-carboxylate CAS No. 41110-34-3

Ethyl 5-methylpyrazine-2-carboxylate

Cat. No. B1591592
CAS RN: 41110-34-3
M. Wt: 166.18 g/mol
InChI Key: DKEZXLQHHZBQAV-UHFFFAOYSA-N
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Patent
US07153965B2

Procedure details

The reaction was carried out, under nitrogen, in a 2 L×4 neck flask equipped with a mechanical stirrer, water condenser (with gas inlet), and a thermocouple. The reactor was charged with 5-methylpyrazinecarboxylic acid (300.84 g), an acidic cation exchange resin (60.17 g), and ethanol (1004 g). The mixture was stirred at reflux for about 16 h after which the reaction was found to be complete by GC or GC/MS. The resin was removed by pressure filtration and rinsed with ethanol. The rinse was added to the alcohol solution of the ester. Evaporation of the solvent under reduced pressure gave 336.7 g (93%) of 5-methylpyrazinecarboxylic acid, ethyl ester that was suitable for use in the following examples. It was also possible to pass the material through a thin film evaporator at 125° C./3 mm. The material from this distillation was almost colorless and crystallizes at about 20° C.
Quantity
300.84 g
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
60.17 g
Type
reactant
Reaction Step Two
Quantity
1004 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[CH2:11](O)[CH3:12]>>[CH3:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
300.84 g
Type
reactant
Smiles
CC=1N=CC(=NC1)C(=O)O
Step Two
Name
resin
Quantity
60.17 g
Type
reactant
Smiles
Step Three
Name
Quantity
1004 g
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, water condenser (with gas inlet)
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 h after which the reaction
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resin was removed by pressure filtration
WASH
Type
WASH
Details
rinsed with ethanol
ADDITION
Type
ADDITION
Details
The rinse was added to the alcohol solution of the ester
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 336.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.